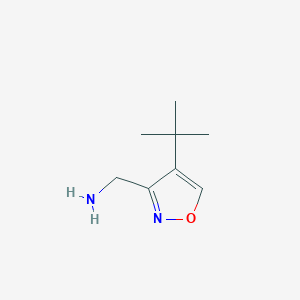

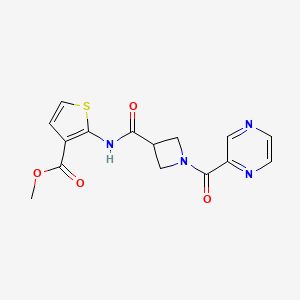

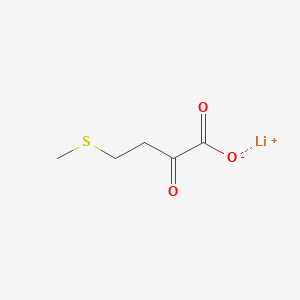

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multiple steps, including condensation reactions, cycloadditions, and functional group transformations. For example, novel synthesis methods for pyrazolo[1,5-a]pyrimidine and isoxazole derivatives incorporating N-methylphthalimide have been reported, indicating the complexity and versatility of approaches available for constructing such molecules (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

Molecular structure determinations, such as X-ray crystallography, provide insights into the conformation and geometry of these compounds. The crystalline structure of a novel pyrazole derivative has been elucidated, revealing the spatial arrangement of its molecular framework and highlighting the importance of non-covalent interactions in stabilizing these structures (Kumara et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their participation in various organic reactions, such as nucleophilic substitutions, electrophilic additions, and cycloadditions. Catalyst-free synthesis routes have been explored, demonstrating the potential for efficient production of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement, indicating a broad scope of chemical transformations (Liu et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiviral Activity

A novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives has been explored, highlighting significant anti-influenza A virus (H5N1) activities among the synthesized compounds. This discovery points towards potential therapeutic applications against avian influenza, with specific compounds exhibiting viral reduction in the range of 85–65% (Hebishy et al., 2020).

Heterocyclic Synthesis for Biological Evaluation

Innovative syntheses of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide have been reported. These compounds, after being tested for antimicrobial and antifungal activity, have shown moderate to strong efficacy, indicating their potential as antimicrobial agents (Al-Omran & El-Khair, 2005).

Functionalization Reactions and Theoretical Studies

Experimental and theoretical studies have provided insights into the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. These findings contribute to our understanding of reaction mechanisms and the potential for developing novel compounds (Yıldırım, Kandemirli, & Demir, 2005).

Histone Deacetylase Inhibition

The discovery of a small molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has highlighted its role as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant antitumor activity and has entered clinical trials, offering a promising avenue for cancer treatment (Zhou et al., 2008).

Catalyst-Free Synthesis and Drug Discovery

Catalyst-free synthesis methods for creating novel benzamide derivatives have been explored, providing an efficient and sustainable approach to drug discovery and development. These methods pave the way for the synthesis of compounds with potential therapeutic applications (Liu et al., 2014).

Antagonist Activity Against CB1 Cannabinoid Receptor

Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have unveiled antagonist activities. This research contributes to the understanding of cannabinoid receptor interactions and potential therapeutic targets (Shim et al., 2002).

Eigenschaften

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZMWVCWSPZMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)

![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)

![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)